2-Hydroxy-4-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Overview
Description
2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the bi-thiazole core, followed by the introduction of the phenylcarbonyl and amino groups. The final step involves the hydroxylation and carboxylation to form the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key regulatory proteins and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsalicylic acid
- 2,4-Cresotic acid
- Benzoic acid, 2-hydroxy-4-methyl-
- γ-Cresotic acid
- m-Cresotic acid
- m-Cresotinic acid
- m-Homosalicylic acid
- 2-Hydroxy-p-toluic acid
- 4-Methyl-2-hydroxybenzoic acid
Uniqueness
What sets 2-Hydroxy-4-({4’-methyl-2’-[(phenylcarbonyl)amino]-4,5’-bi-1,3-thiazol-2-yl}amino)benzoic acid apart from similar compounds is its unique bi-thiazole core and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[4-(2-benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S2/c1-11-17(31-21(22-11)25-18(27)12-5-3-2-4-6-12)15-10-30-20(24-15)23-13-7-8-14(19(28)29)16(26)9-13/h2-10,26H,1H3,(H,23,24)(H,28,29)(H,22,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUMPAOKALPGCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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